[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule combining oxazole and triazole moieties. Its structure features a 1,3-oxazole ring substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. The triazole component is 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate esterified to the oxazole methyl group.
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-5-30-20-12-10-19(11-13-20)28-16(3)22(26-27-28)24(29)31-14-21-17(4)32-23(25-21)18-8-6-15(2)7-9-18/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXKPBTUKQYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and other pharmacological activities based on recent research findings.
- Molecular Formula : C19H22N4O3
- Molecular Weight : 358.41 g/mol
- CAS Number : 157169-68-1
- Structure : The compound features an oxazole ring and a triazole moiety, contributing to its biological activity.
Immunomodulatory Effects
Research has indicated that oxazole derivatives can modulate immune functions. For instance, derivatives similar to the compound have been shown to exhibit immunosuppressive properties comparable to established drugs like cyclosporine .
Key Findings :
- Inhibition of Humoral Immune Response : Some isoxazole derivatives inhibit the humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .
- Cytokine Production : The compound has been observed to suppress the production of pro-inflammatory cytokines such as TNF-alpha in human blood cultures .
Anticancer Activity
The anticancer potential of compounds containing oxazole and triazole rings has been widely studied. These compounds often show significant cytotoxic effects against various cancer cell lines.
Case Study:
A study on similar oxazole derivatives demonstrated variable cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 1.8 µM/mL . The structure/activity relationship indicates that substituents on the aromatic rings significantly influence anticancer activity.
| Compound | IC50 (µM/mL) | Cell Line |
|---|---|---|
| Compound A | 1.8 ± 0.02 | MCF-7 |
| Compound B | 4.5 ± 0.05 | MCF-7 |
| Control (Doxorubicin) | 1.2 ± 0.005 | MCF-7 |
Other Pharmacological Activities
Beyond immunomodulation and anticancer effects, the compound may also exhibit other pharmacological activities:
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains.
- Anti-inflammatory Effects : Studies indicate that related compounds can inhibit pathways leading to inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Altering the alkyl or aryl groups can enhance or reduce activity.
- Ring Modifications : Changes in the oxazole or triazole rings can significantly impact binding affinity and biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives reported in and , which feature 1,2,3-triazole and thiazole/oxazole cores. Key comparisons include:
Key Findings
Methyl groups on both oxazole and triazole rings enhance steric shielding, possibly increasing metabolic stability compared to unsubstituted analogues .
Crystallographic and Conformational Analysis :
- Similar to compounds 4 and 5 (), the target compound likely adopts a planar conformation with one aryl group oriented perpendicularly, as observed in isostructural derivatives. This conformation may influence intermolecular interactions (e.g., π-stacking) and binding to therapeutic targets .
- Refinement using SHELXL () and visualization via WinGX/ORTEP () are standard for such analyses, though specific data for the target compound are absent in the evidence.
Synthetic Methodology: The target compound’s synthesis likely mirrors methods for analogues: cyclization reactions (e.g., Huisgen azide-alkyne cycloaddition for triazoles) followed by recrystallization from polar aprotic solvents (DMF) or ethanol .
For example, ethoxy’s electron-donating effects could modulate interactions with cytochrome P450 enzymes or bacterial efflux pumps .
Research Implications and Limitations
- Structural Diversity : Substituting halogens with alkoxy groups (e.g., ethoxy vs. fluoro) introduces variability in electronic and steric profiles, impacting both physicochemical properties and target engagement.
- Data Gaps : Evidence lacks explicit data on the target compound’s bioactivity, solubility, or stability. Comparative studies using virtual screening (as in ) could predict its pharmacokinetic behavior relative to halogenated analogues.
- Crystallographic Tools: The reliance on SHELX () and WinGX () underscores the importance of robust computational tools in structural validation, though novel derivatives may require advanced dynamics simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
